molecular formula C21H21NO3 B5546828 3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine

3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine

Cat. No. B5546828
M. Wt: 335.4 g/mol
InChI Key: OEIHVAGIXIGTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine" is a compound of interest in the field of chemistry due to its unique structural features and potential applications in various chemical reactions and processes.

Synthesis Analysis

The synthesis of similar azetidine compounds typically involves a series of reactions such as ring-opening, cyclization, substitution, reduction, and debenzylation processes. For instance, Zhou Guo-chuan (2009) detailed the synthesis of 1-benzyloxycarbonyl-3-(t-butoxycarbonylamino)azetidine, which might provide insights into the synthesis process of related azetidine compounds (Zhou, 2009).

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized using techniques like NMR and MS. For example, a study by Dayi Liu et al. (2023) on a related compound, trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide, employed IR, 1H-NMR, and 13C-NMR for structural characterization (Liu et al., 2023).

Scientific Research Applications

Synthetic Methodologies and Biological Evaluations

Facile Functionalization of Pyrimidine Nucleosides

A study by Akula et al. (2017) explored the activation of the C4 amide carbonyl in pyrimidine nucleosides, leading to the functionalization at this position. This methodology facilitated the synthesis of derivatives with potential anti-cancer and antiviral activities, highlighting the utility of such functionalization in drug discovery efforts (Akula et al., 2017).

Stereoselective Synthesis of Piperidines

Mollet et al. (2011) demonstrated the stereoselective synthesis of cis-3,4-disubstituted piperidines through the transformation of 2-(2-mesyloxyethyl)azetidines. This work provides a valuable approach for the preparation of piperidine derivatives, which are important scaffolds in medicinal chemistry (Mollet et al., 2011).

Copper-Catalyzed Domino Ring Opening and Cyclization

Rao et al. (2009) reported a highly efficient method for synthesizing 3,4-dihydro-2H-1,4-benzoxazines via a copper-catalyzed domino aziridine ring opening followed by Goldberg coupling cyclization. This process underscores the significance of catalysis in developing complex heterocycles efficiently (Rao et al., 2009).

S1P1 Receptor Agonists for MS Treatment

Research by Saha et al. (2011) introduced novel benzofuran-based S1P1 agonists with excellent in vitro potency and selectivity. Their lead molecule demonstrated significant efficacy in a mouse model of relapsing MS, illustrating the therapeutic potential of these compounds (Saha et al., 2011).

Advanced Drug Delivery Systems and Chemical Synthesis

Ultrasound-Assisted Synthesis for Anti-Tubercular Scaffolds

Nimbalkar et al. (2018) utilized ultrasound-assisted synthesis to create 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives. These compounds showed promising in vitro anti-tubercular activity, highlighting the role of green chemistry in the development of new therapeutic agents (Nimbalkar et al., 2018).

properties

IUPAC Name

(3,6-dimethyl-1-benzofuran-2-yl)-(3-phenylmethoxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-14-8-9-18-15(2)20(25-19(18)10-14)21(23)22-11-17(12-22)24-13-16-6-4-3-5-7-16/h3-10,17H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIHVAGIXIGTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CC(C3)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.